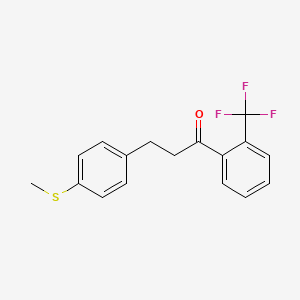

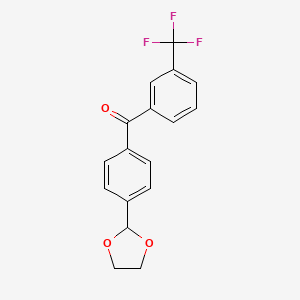

4'-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

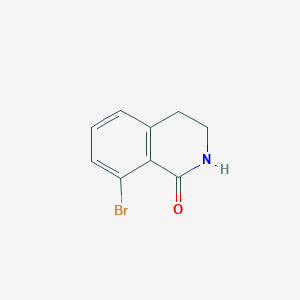

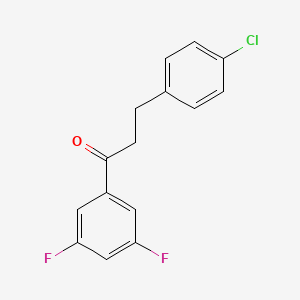

The compound 4'-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone is a chemical entity that appears to be a derivative of benzophenone with additional functional groups that include a 1,3-dioxolane ring and a trifluoromethyl group. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of related benzophenone derivatives, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of benzophenone derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 2-hydroxy-4'-hydroxybenzophenones involves cascade reactions of 3-formylchromones with substituted penta-3,4-dien-2-ones, which can proceed through either a [4 + 2] annulation or a [3 + 3] cyclization depending on the substitution patterns of the substrates . Although the specific synthesis of this compound is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is characterized by the presence of a benzoyl group attached to a phenyl group. The introduction of a 1,3-dioxolane ring and a trifluoromethyl group would influence the electronic and steric properties of the molecule. The presence of fluorine atoms, as seen in 4,4'-difluorobenzophenone, significantly affects the physico-chemical properties of the compound . The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction analysis .

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, including cyclization, oxidation, and conjugate addition. For example, tandem palladium-catalyzed oxidative aminocarbonylation-cyclization has been used to synthesize certain dioxine and oxazine derivatives . The reactivity of the trifluoromethyl group and the 1,3-dioxolane ring in the target compound would likely be influenced by these substituents, potentially leading to unique reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. The introduction of fluorine atoms can enhance the lipophilicity and stability of the compound, as seen in the case of 4,4'-difluorobenzophenone . The presence of a 1,3-dioxolane ring could affect the compound's boiling point, solubility, and reactivity. Additionally, the trifluoromethyl group is known to impart unique chemical properties due to its strong electron-withdrawing effect.

科学的研究の応用

Tandem Processes in Organic Synthesis

Research by Alajarín et al. (2016) investigates the cascade processes initiated by a thermally activated hydrogen shift in related organic compounds, revealing potential pathways for chemical synthesis and transformations. This study underscores the compound's relevance in facilitating complex organic reactions through mechanistic insights, thus contributing to synthetic organic chemistry (Alajarín et al., 2016).

Gold-Catalyzed Cycloaddition Reactions

The work by Rao and Chan (2014) describes a method for preparing 4-(cyclohexa-1,3-dienyl)-1,3-dioxolanes through gold(I)-catalyzed cycloaddition, demonstrating the compound's utility in facilitating novel cycloaddition reactions. This research highlights its role in synthetic methodologies, enabling the formation of complex cyclic structures with potential applications in materials science and drug synthesis (Rao & Chan, 2014).

X-ray Diffraction and Quantum-chemical Study

A study by Korlyukov et al. (2003) utilizes X-ray diffraction and quantum-chemical calculations to understand the molecular structure and reactivity of derivatives, providing foundational knowledge for the design of materials and molecules with tailored properties. This research offers insights into the electronic structure and potential applications in material science and computational chemistry (Korlyukov et al., 2003).

Fungicidal and Herbicidal Activities

Min et al. (2022) report on the synthesis and biological activities of novel dioxolane ring compounds, including derivatives with fungicidal and herbicidal activities. This study reveals the compound's potential in agricultural applications, particularly in the management of phytopathogen diseases, offering a basis for developing new agrochemicals (Min et al., 2022).

特性

IUPAC Name |

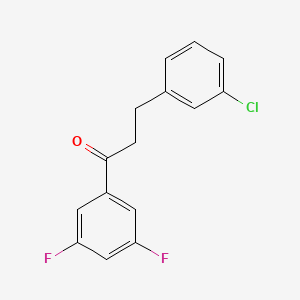

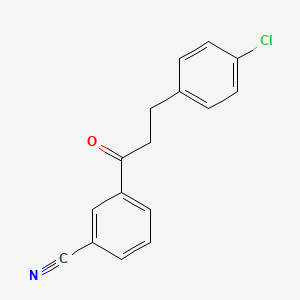

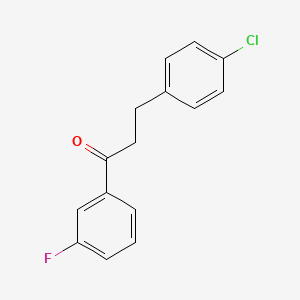

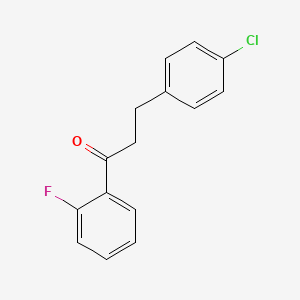

[4-(1,3-dioxolan-2-yl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O3/c18-17(19,20)14-3-1-2-13(10-14)15(21)11-4-6-12(7-5-11)16-22-8-9-23-16/h1-7,10,16H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHOREKQZUJQPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645126 |

Source

|

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898760-52-6 |

Source

|

| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。